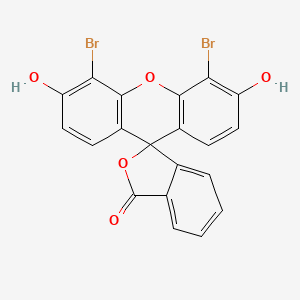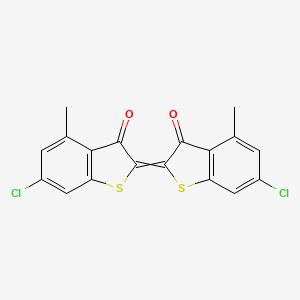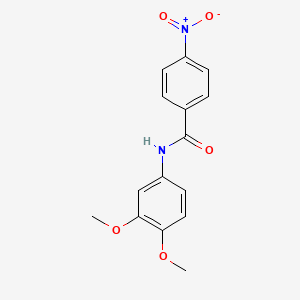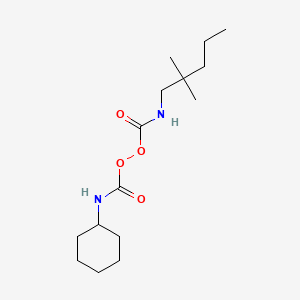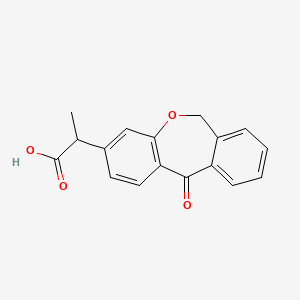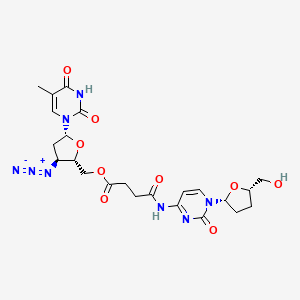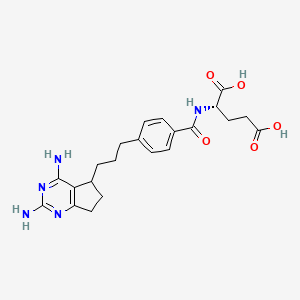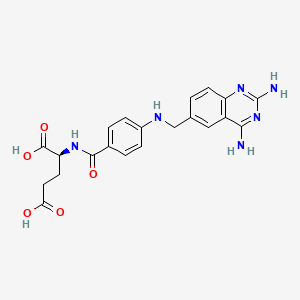
Deazaminopterin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deazaminopterin, also known as 10-propargyl-10-deazaaminopterin, is a synthetic antifolate compound. It is structurally related to methotrexate, a well-known chemotherapeutic agent. This compound has shown superior antitumor efficacy in various preclinical models, making it a promising candidate for cancer treatment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of deazaminopterin involves multiple steps, starting with the preparation of key intermediates such as 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid. This intermediate is then subjected to peptide formation and ester hydrolysis to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as thermal analysis, IR spectroscopy, and X-ray powder diffraction are employed to characterize the final product .
Análisis De Reacciones Químicas
Types of Reactions: Deazaminopterin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and reduce toxicity.
Common Reagents and Conditions: Common reagents used in these reactions include methanol, chloroform, and dichloromethane. Reaction conditions such as temperature, pH, and solvent choice are carefully optimized to achieve the desired transformations .
Major Products: The major products formed from these reactions include various polymorphic forms of this compound, each with distinct physical and chemical properties. These polymorphs are characterized by techniques such as scanning electron microscopy and digital optical microscopy .
Aplicaciones Científicas De Investigación
Deazaminopterin has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a model compound to study the behavior of antifolates and their interactions with various biological targets.
Biology: In biological research, this compound is employed to investigate the mechanisms of folate metabolism and its role in cellular processes.
Medicine: Medically, this compound is being explored as a treatment for various cancers, including non-small cell lung cancer and peripheral T-cell lymphoma. Its superior antitumor efficacy and limited toxicity make it a promising candidate for further clinical development .
Industry: In the pharmaceutical industry, this compound is used to develop new antifolate drugs with improved efficacy and safety profiles .
Mecanismo De Acción
Deazaminopterin exerts its effects by inhibiting dihydrofolate reductase, an enzyme crucial for folate metabolism. This inhibition leads to the depletion of tetrahydrofolate, a cofactor required for the synthesis of nucleotides. As a result, DNA synthesis is disrupted, leading to cell death. This compound also exhibits high affinity for the reduced folate carrier-1 and folylpolyglutamate synthetase, enhancing its uptake and retention in tumor cells .
Comparación Con Compuestos Similares
- Methotrexate
- 10-ethyl-10-deazaaminopterin
- 10-methyl-10-deazaaminopterin
Comparison: Compared to methotrexate, deazaminopterin has shown greater antitumor effects in preclinical models. It also has a higher affinity for folate transporters and enzymes involved in folate metabolism, leading to increased intracellular accumulation and efficacy . The unique structural modifications in this compound, such as the propargyl group, contribute to its enhanced activity and reduced toxicity .
Propiedades
Número CAS |
18921-68-1 |
|---|---|
Fórmula molecular |
C21H22N6O5 |
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
2-[[4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H22N6O5/c22-18-14-9-11(1-6-15(14)26-21(23)27-18)10-24-13-4-2-12(3-5-13)19(30)25-16(20(31)32)7-8-17(28)29/h1-6,9,16,24H,7-8,10H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27) |
Clave InChI |
IOLLERXPKZGYRA-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Deazaminopterin; CB 3702; CB-3702; CB3702; NCS 529860; NCS-529860; NCS529860; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


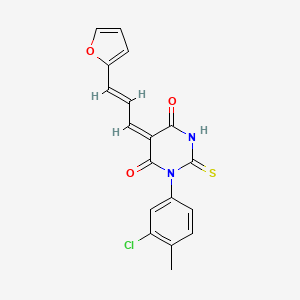

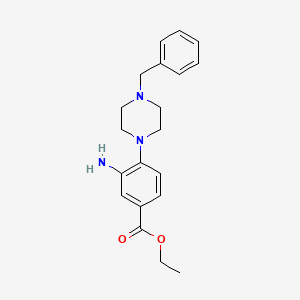
![2-[4-bromo-2-(10-methyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenoxy]acetic acid](/img/structure/B1669895.png)
![[(2R,3R,4R,5S)-2-(benzoyloxymethyl)-5-[(2R,3R,4R,5R)-5-(benzoyloxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-yl]oxy-4-phenylmethoxyoxolan-3-yl] 4-nitrobenzoate](/img/structure/B1669896.png)
